[Met]-beta-Amyloid (1-38) is a variant of the beta-amyloid peptide, which is primarily known for its role in Alzheimer's disease. The peptide consists of 38 amino acids and is derived from the amyloid precursor protein through enzymatic cleavage. The inclusion of methionine as the first amino acid distinguishes this variant from other forms, such as beta-amyloid (1-40) and beta-amyloid (1-42), which are more commonly studied in the context of neurodegeneration.
Beta-amyloid peptides are produced in the brain, primarily from the amyloid precursor protein. The processing of this protein involves two key enzymes: beta-secretase and gamma-secretase. The resulting peptides can aggregate to form plaques that are characteristic of Alzheimer's disease.
[Met]-beta-Amyloid (1-38) is classified as a neuropeptide and falls under the category of amyloid peptides. It is part of a larger family of beta-amyloid peptides that vary in length and structure, influencing their biological activity and propensity to aggregate.
The synthesis of [Met]-beta-Amyloid (1-38) can be achieved through solid-phase peptide synthesis, a widely used method in peptide chemistry. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Technical Details:
The molecular structure of [Met]-beta-Amyloid (1-38) consists of a linear chain of 38 amino acids with specific folding patterns that can lead to aggregation. The presence of methionine at position one may influence its structural properties compared to other variants.
The molecular formula for [Met]-beta-Amyloid (1-38) is C211H305N51O60S, with a molecular weight of approximately 4500 Da. The structural conformation can be influenced by environmental factors such as pH, temperature, and ionic strength, leading to different aggregation states.
[Met]-beta-Amyloid (1-38) can undergo various chemical reactions, particularly related to its aggregation behavior:
Technical Details:
The mechanism by which [Met]-beta-Amyloid (1-38) exerts its effects is primarily linked to its ability to form aggregates that disrupt neuronal function:
Studies have demonstrated that lower concentrations of oligomeric [Met]-beta-Amyloid (1-38) can impair long-term potentiation in hippocampal neurons, indicating its role in cognitive decline associated with Alzheimer's disease.
[Met]-beta-Amyloid (1-38) is generally soluble in aqueous solutions but may precipitate under certain conditions due to aggregation. Its solubility can be influenced by factors such as pH and ionic strength.
The peptide exhibits characteristics typical of polypeptides:
Relevant data indicate that modifications at specific sites within the peptide can significantly alter its aggregation propensity and biological activity.
[Met]-beta-Amyloid (1-38) has several important applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4